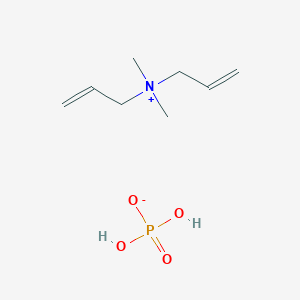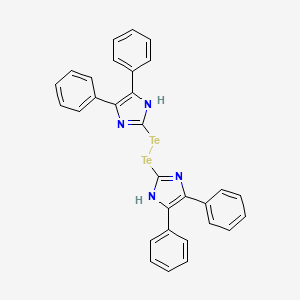
4,4'-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde is an organic compound with the molecular formula C16H12O2. . This compound is characterized by the presence of two benzaldehyde groups connected by a buten-3-yne linker, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with buten-3-yne intermediates. One common method is the condensation reaction between benzaldehyde and buten-3-yne under basic conditions . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, such as conductive polymers and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde involves its interaction with molecular targets in biological systems. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The buten-3-yne linker may also interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde can be compared with similar compounds such as:
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde: This compound has a similar structure but with a buta-1,3-diyne linker instead of a buten-3-yne linker.
(E)-4,4’-(But-1-en-3-yne-1,4-diyl)bis(iodobenzene): This compound has iodine atoms attached to the benzene rings, making it more reactive in certain chemical reactions.
The uniqueness of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde lies in its specific linker and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
833486-08-1 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-[4-(4-formylphenyl)but-1-en-3-ynyl]benzaldehyde |
InChI |
InChI=1S/C18H12O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h1,3,5-14H |
InChI Key |
BQGAPAJARXVHNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)
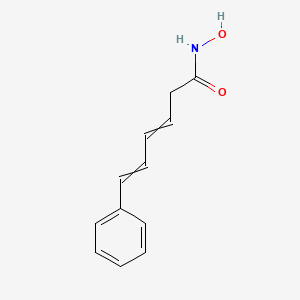


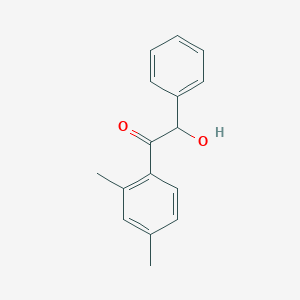
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
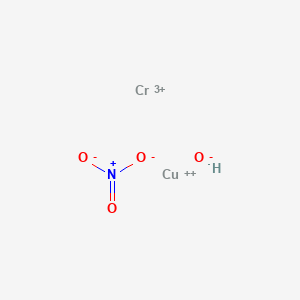

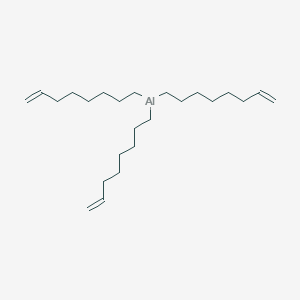
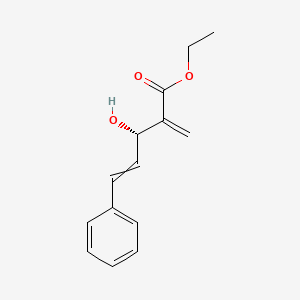
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)

